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A Researcher's Guide to the Specificity of "MI-2" in
Screening Panels
An Important Clarification on the Identity of "MI-2"

For researchers in drug discovery, the specificity of a chemical probe is paramount. The

compound identifier "MI-2" presents a significant challenge in this regard, as it is used for at

least two distinct small molecules with entirely different biological targets. This guide clarifies

the identities of these compounds, assesses their specificity based on available data, and

provides a comparative analysis against alternative inhibitors.

Contrary to the common inquiry, neither of the compounds referred to as "MI-2" is a kinase

inhibitor. They target a protein-protein interaction and a paracaspase, respectively. Therefore,

their assessment in a kinase inhibitor screening panel is not a measure of on-target activity but

rather a screen for off-target effects.

Menin-MLL Inhibitor MI-2: A competitive inhibitor of the protein-protein interaction between

Menin and Mixed Lineage Leukemia (MLL) protein. This interaction is crucial for the

leukemogenic activity of MLL fusion proteins.[1][2]

MALT1 Inhibitor MI-2: An irreversible inhibitor of the Mucosa-Associated Lymphoid Tissue

Lymphoma Translocation protein 1 (MALT1), a paracaspase involved in NF-κB signaling in

lymphocytes.[3][4]
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This guide will assess each compound separately, providing data on its primary target, known

off-targets, and comparisons with alternative probes.

Part 1: Menin-MLL Inhibitor MI-2
The Menin-MLL interaction is a critical dependency for leukemias harboring MLL gene

rearrangements. Small molecules that disrupt this interaction represent a promising therapeutic

strategy. MI-2 was one of the first small molecules developed for this purpose.[2]

Comparative Potency and Selectivity
While MI-2 was a foundational tool, more potent and selective inhibitors have since been

developed. The following table compares MI-2 with next-generation compounds, MI-503 and

BAY-155.
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Compound Target
Biochemical
IC50

Cellular GI50
(MV4;11 cells)

Selectivity
Notes

Menin-MLL

Inhibitor MI-2

Menin-MLL

Interaction
446 nM[1] ~9.5 µM[2]

Selective for

MLL-rearranged

cells over non-

MLL leukemia

cell lines.[2]

MI-503
Menin-MLL

Interaction
14.7 nM[5]

250 - 570 nM

range[5]

High selectivity

against a panel

of safety-

pharmacology-

relevant proteins

(GPCRs, ion

channels,

transporters) at

10 µM.[5]

BAY-155
Menin-MLL

Interaction
8 nM[5]

Not specified, but

potent anti-

proliferative

effects reported.

Demonstrated a

significantly

enhanced

selectivity profile

compared to MI-

503 in a panel of

safety-

pharmacology-

relevant targets.

[5]

Note: Direct, comprehensive kinome screening data for these compounds is not readily

available in the public domain. The selectivity data for MI-503 and BAY-155 is based on a panel

of non-kinase targets, where they showed minimal activity at a high concentration (10 µM),

suggesting good specificity.[5]
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The Menin-MLL complex is essential for maintaining the expression of key leukemogenic

genes, such as HOXA9 and MEIS1. MLL fusion proteins, resulting from chromosomal

translocations, aberrantly recruit this complex to target gene promoters, driving oncogenesis.

Inhibitors like MI-2 bind to a pocket on Menin, preventing its interaction with MLL and displacing

the complex from chromatin. This leads to the downregulation of target genes, cell

differentiation, and apoptosis.[2][6]
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Caption: Menin-MLL signaling pathway in MLL-rearranged leukemia.

Experimental Protocols
Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This biochemical assay is the primary method for identifying and characterizing inhibitors of the

Menin-MLL interaction.[2][7]

Principle: A small, fluorescein-labeled peptide derived from MLL (e.g., FITC-MBM1) is used

as a probe. When unbound in solution, it tumbles rapidly, resulting in low fluorescence

polarization. Upon binding to the much larger Menin protein, its tumbling slows significantly,

causing a high polarization signal. A competitive inhibitor will displace the fluorescent

peptide, leading to a decrease in polarization.

Reagents:

Purified full-length Menin protein.

FITC-labeled MLL peptide (e.g., FITC-MBM1 at 15 nM).

FP Assay Buffer (e.g., 50 mM Tris pH 7.5, 50 mM NaCl, 1 mM TCEP).

Test compounds (serial dilutions in DMSO).

Procedure:

Mix Menin (e.g., 150 nM) and the FITC-MLL peptide in FP buffer. Incubate for 1 hour at

room temperature in the dark to allow binding to reach equilibrium.

Dispense the protein-peptide mixture into a 384-well, low-volume black plate.

Add test compounds at various concentrations (final DMSO concentration typically ≤1%).

Incubate for 1 hour at room temperature in the dark.
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Measure fluorescence polarization using a plate reader with appropriate filters (e.g.,

excitation at 485 nm, emission at 525 nm).

Data Analysis: The percentage of inhibition is calculated relative to high (Menin + peptide)

and low (peptide only) polarization controls. IC50 values are determined by fitting the

concentration-response data to a four-parameter logistic equation.
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Caption: Workflow for the Menin-MLL Fluorescence Polarization assay.
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Part 2: MALT1 Inhibitor MI-2
MALT1 is a paracaspase that functions as a critical mediator of NF-κB activation downstream

of antigen receptors in lymphocytes. It is a therapeutic target in certain lymphomas, particularly

the Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL).[3]

A Critical Assessment of Specificity
While initially described as a MALT1 inhibitor, recent evidence strongly indicates that the

primary cytotoxic mechanism of this compound is not through MALT1 inhibition but via an off-

target effect.

On-Target Activity: MALT1 inhibitor MI-2 irreversibly inhibits MALT1 protease activity with a

biochemical IC50 of 5.84 µM.[4] It shows cellular activity (GI50) in MALT1-dependent DLBCL

cell lines in the 0.2 - 0.5 µM range.[3]

Major Off-Target Activity: A 2023 study in PNAS demonstrated that MI-2 induces cell death

via ferroptosis by directly and covalently inhibiting Glutathione Peroxidase 4 (GPX4). This

effect was shown to be independent of MALT1. This finding questions the utility of MI-2 as a

specific probe for studying MALT1 biology.

Comparative Potency and Selectivity
The poor specificity of MALT1 inhibitor MI-2 is highlighted when compared to modern, highly

selective MALT1 inhibitors like MLT-985.
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Compound Target
Biochemical
IC50

Known Off-
Targets

Selectivity
Notes

MALT1 Inhibitor

MI-2
MALT1 5.84 µM[4] GPX4 (Potent)

Does not inhibit

caspases-3, -8,

-9.[8] However,

its primary mode

of action appears

to be GPX4

inhibition.

MLT-985 MALT1 3 nM None reported

Allosteric

inhibitor.

Reported to be

highly selective

against a panel

of 23 human

proteases.

Z-VRPR-fmk MALT1
Not specified

(peptide inhibitor)
Not specified

Widely used as a

selective tool

compound for

MALT1 in cellular

assays.[9]

Signaling Pathway and Mechanism of Action
In lymphocytes, antigen receptor engagement leads to the formation of the CBM complex

(CARD11-BCL10-MALT1). This activates MALT1's protease function, which cleaves and

inactivates negative regulators of the NF-κB pathway, such as A20 and RelB. This cleavage

sustains the NF-κB signaling that is crucial for the survival of ABC-DLBCL cells.[10][11]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.medchemexpress.com/MI-2-MALT1-inhibitor.html
https://www.caymanchem.com/product/23437/mi-2
https://haematologica.org/article/view/haematol.2023.283178
https://pmc.ncbi.nlm.nih.gov/articles/PMC6159983/
https://www.researchgate.net/figure/Role-of-MALT1-as-a-Scaffold-in-T-Cell-and-B-Cell-Signaling-Pathways-A-TCR-and_fig2_290963098
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10761723?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Antigen Receptor
(BCR/TCR)

PKCβ

 Activates

CARD11-BCL10-MALT1
(CBM) Complex

 Activates

Active MALT1
(Protease)

IKK Complex

 Activates

A20, RelB
(NF-κB Inhibitors)

 Cleaves & Inactivates

NF-κB Activation

Cell Proliferation
& Survival

MALT1 Inhibitor
(e.g., MLT-985)

Click to download full resolution via product page

Caption: Simplified MALT1 signaling pathway in lymphocytes.
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Experimental Protocols
Fluorogenic MALT1 Protease Activity Assay

This biochemical assay measures the enzymatic activity of MALT1 by monitoring the cleavage

of a fluorogenic peptide substrate.[12][13][14]

Principle: A peptide substrate containing the MALT1 recognition sequence (e.g., LRSR) is

flanked by a fluorophore and a quencher (e.g., Ac-LRSR-AMC). In its intact state, the

fluorescence is quenched. Upon cleavage by active MALT1, the fluorophore is released,

resulting in a measurable increase in fluorescence.

Reagents:

Recombinant MALT1 enzyme.

Fluorogenic substrate (e.g., Ac-LRSR-AMC at 20-25 µM).

Cleavage Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% Glycerol, 10 mM

DTT).

Test compounds (serial dilutions in DMSO).

Procedure:

Add Cleavage Assay Buffer, substrate, and test compound to the wells of a black 384- or

96-well plate.

Initiate the reaction by adding the MALT1 enzyme.

Immediately place the plate in a fluorescence plate reader pre-heated to 30°C or 37°C.

Measure the fluorescence kinetically over 1-2 hours (e.g., excitation at 360 nm, emission

at 460 nm).

Data Analysis: The rate of reaction (slope of fluorescence over time) is calculated. The

percentage of inhibition is determined relative to a vehicle (DMSO) control. IC50 values are

calculated from the concentration-response curve.
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Caption: Workflow for the fluorogenic MALT1 protease assay.

Conclusion and Recommendations
The identifier "MI-2" is ambiguous and researchers should specify whether they are referring to

the Menin-MLL inhibitor or the MALT1 inhibitor.

For studying the Menin-MLL interaction, MI-2 is a useful starting point, but more potent and

well-characterized alternatives like MI-503 or BAY-155 are recommended for rigorous

studies. These compounds have demonstrated higher potency and have been profiled

against broader safety panels, showing good selectivity.

The use of MALT1 inhibitor MI-2 as a specific probe for MALT1 is not recommended. Its

primary mechanism of inducing cell death appears to be through the off-target inhibition of

GPX4. For specific MALT1 inhibition, highly selective and potent allosteric inhibitors like MLT-

985 or the well-established peptide inhibitor Z-VRPR-fmk should be used.
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When planning screening experiments, it is crucial to verify the identity and primary target of

any chemical probe. This guide underscores the importance of utilizing well-characterized,

potent, and selective inhibitors to ensure that experimental outcomes are attributable to the on-

target activity of the compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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